(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-乙酰氨基-4-甲基戊酰基]吡咯烷-2-羰基]氨基]-3-苯基丙酰基]氨基]-3-苯基丙酰基]氨基]-4-氨基-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, also known as (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, is a useful research compound. Its molecular formula is C35H46N6O8 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病治疗
AS 602704最初由默克雪兰诺公司开发,用于治疗阿尔茨海默病 . 尽管该药物的最高研发状态现已停止 , 它曾被认为是治疗阿尔茨海默病的有希望的候选药物。
神经系统疾病
AS 602704的治疗领域包括神经系统疾病 . 这表明该化合物可能在治疗各种神经系统疾病方面具有潜在应用。
药物递送研究
一项与AS 602704相关的研究调查了β-折叠断裂肽在切除的牛鼻粘膜上的转运特性 . 这表明AS 602704可用于与药物递送系统相关的研究。
合成肽研究
AS 602704是一种合成肽 . 合成肽在科学研究中具有广泛的应用,包括蛋白质结构和功能的研究以及新型治疗剂的开发。
临床试验
AS 602704已参与临床试验 . 这些试验的数据可以分析,以获得对该化合物安全、有效性和最佳剂量的见解。
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZYQHBGZLHZ-ZIUUJSQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes AS 602704 a promising candidate for nasal drug delivery, particularly in the context of Alzheimer's disease treatment?
A1: Research indicates that AS 602704 demonstrates promising permeation characteristics across excised bovine nasal mucosa, suggesting its potential suitability for nasal drug delivery []. This is particularly relevant for Alzheimer's disease treatment, as bypassing the blood-brain barrier is a significant challenge in delivering therapeutics to the brain. Nasal administration offers a non-invasive route with the potential to enhance drug delivery directly to the central nervous system. While the study primarily focuses on the compound's transport properties and not its specific therapeutic action in Alzheimer's disease, its ability to effectively cross the nasal mucosa highlights a crucial step towards its potential application in this context. Further investigations into its efficacy and safety profile in relevant preclinical models are needed to explore its therapeutic potential fully.
Q2: How do absorption enhancers influence the nasal absorption of AS 602704?
A2: The study investigated the impact of various absorption enhancers on AS 602704 transport across bovine nasal mucosa []. Sodium caprate significantly enhanced the effective permeability coefficient (Peff) of AS 602704, indicating improved absorption. Other enhancers, including sodium dodecyl sulfate (SDS) and sodium cholate, also demonstrated a positive, albeit less pronounced, effect. Conversely, cetrimidum and polycarbophil decreased AS 602704 absorption. These findings underscore the importance of carefully selecting appropriate absorption enhancers to optimize the nasal delivery of this peptide drug.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。